Product packaging for cis-4,5-Dihydro-2,4,5-trimethyloxazole(Cat. No.:CAS No. 23236-41-1)

cis-4,5-Dihydro-2,4,5-trimethyloxazole

Cat. No.: B14150320
CAS No.: 23236-41-1
M. Wt: 113.16 g/mol
InChI Key: AOCHNXXMYIQWEH-UHFFFAOYSA-N
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Description

Overview of Dihydrooxazole Heterocycles in Contemporary Organic Chemistry

Dihydrooxazoles, commonly known as oxazolines, are five-membered heterocyclic compounds featuring one oxygen and one nitrogen atom. These structures are pivotal in modern organic chemistry due to their diverse applications. nih.gov They serve as crucial intermediates in the synthesis of more complex molecules, including amino alcohols and other biologically active compounds. chemistryviews.org

Furthermore, the oxazoline (B21484) moiety is a cornerstone in the design of chiral ligands for asymmetric catalysis. This application is vital for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The prevalence of nitrogen-containing heterocycles in a majority of FDA-approved drugs underscores the importance of scaffolds like dihydrooxazoles. nih.govwikipedia.org The development of novel synthetic methodologies that provide rapid access to a variety of functionalized heterocyclic compounds is a key focus in medicinal chemistry, enabling the expansion of drug-like chemical space. nih.gov Dihydrooxazole derivatives are also investigated for a range of biological activities, including antimicrobial and antiproliferative properties. researchgate.netnih.gov

Significance of cis-4,5-Dihydro-2,4,5-trimethyloxazole as a Specific Stereoisomer in Heterocyclic Chemistry

The ability to synthesize a specific stereoisomer, such as the cis form, is a significant achievement in organic synthesis, a field known as asymmetric synthesis. uwindsor.ca The control of stereochemistry is crucial because different stereoisomers of a molecule can exhibit vastly different biological activities and physical properties. For instance, in asymmetric catalysis, the precise geometry of a chiral ligand, which could be a specific dihydrooxazole stereoisomer, is essential for achieving high levels of enantioselectivity in a reaction.

The development of diastereoselective and enantioselective reactions is therefore a major focus of modern synthetic chemistry. chemistryviews.orguwindsor.ca Methodologies like the stereoselective aza-Michael reaction are employed to create nitrogen-containing heterocycles with specific stereochemistries. nih.gov While specific research on this compound is not widely documented, its significance lies in the principles of stereoisomerism. The synthesis of this particular isomer would be a testament to the advanced state of stereoselective synthesis, providing a molecule with a defined spatial arrangement that could be explored for unique applications in catalysis, materials science, or as a chiral building block for pharmaceuticals.

Historical Context and Evolution of Oxazoline Chemistry Research

The history of heterocyclic chemistry dates back to the 19th century, running parallel to the development of organic chemistry as a whole. wikipedia.orgresearchgate.net Early milestones include the synthesis of alloxan from uric acid in 1818 and the production of furfural in 1832. wikipedia.orgresearchgate.net The study of oxazolines, as a specific class of heterocycles, is a more recent chapter in this history.

Initially, research focused on the fundamental synthesis and reactivity of the oxazoline ring. A significant leap in oxazoline chemistry came with the van Leusen oxazole (B20620) synthesis in 1972, which provided a versatile method for creating these structures. nih.govsemanticscholar.org Over the decades, research has evolved from basic synthesis to the sophisticated construction of highly substituted and stereochemically defined dihydrooxazoles.

The late 20th and early 21st centuries have seen a surge in the development of asymmetric synthesis methods. nih.govrsc.org This evolution was driven by the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. The focus shifted towards creating synthetic routes that could selectively produce one stereoisomer over others, leading to the advanced diastereoselective and enantioselective strategies available today. chemistryviews.orgnih.gov This historical progression has transformed dihydrooxazoles from chemical curiosities into indispensable tools for modern organic chemists.

Data Tables

Table 1: Comparison of General Properties of Oxazoles and Dihydrooxazoles (Oxazolines)

FeatureOxazole RingDihydrooxazole (Oxazoline) Ring
Aromaticity AromaticNon-aromatic
Hybridization of Ring Carbons sp²sp³ (at saturated positions)
Geometry PlanarNon-planar, puckered conformation
Reactivity Undergoes electrophilic substitutionUndergoes reactions typical of imines and ethers
Applications Building block for various natural products and pharmaceuticals nih.govChiral auxiliaries, ligands in asymmetric synthesis, synthetic intermediates nih.gov

Table 2: Selected Synthetic Approaches to Dihydrooxazole (Oxazoline) Skeletons

MethodDescriptionKey ReactantsReference
Cyclodehydration of Amino Alcohols A common method involving the reaction of a β-amino alcohol with a carboxylic acid derivative (e.g., acid chloride, ester).β-Amino alcohols, Carboxylic acids/derivatives researchgate.net
From Propargylamines Palladium-catalyzed one-pot reaction for the synthesis of oxazolines from acid chlorides and propargylamine.Acid chlorides, Propargylamine researchgate.net
[4+1]-Cycloaddition A modular, diastereoselective synthesis of trisubstituted isoxazolines (a related dihydro-heterocycle) has been developed.Sulfur ylides, Nitroalkenes chemistryviews.org
Multicomponent Reactions A one-pot method joining four components to create complex N-amino-benzylated phenols involving a dihydrooxazole derivative.o-OBoc salicylaldehydes, Grignard reagents, 4,5-dihydrooxazoles acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B14150320 cis-4,5-Dihydro-2,4,5-trimethyloxazole CAS No. 23236-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23236-41-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3

InChI Key

AOCHNXXMYIQWEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=N1)C)C

Origin of Product

United States

Synthetic Strategies for Cis 4,5 Dihydro 2,4,5 Trimethyloxazole and Its Derivatives

Cyclization Reactions for Dihydrooxazole Ring Formation

The formation of the dihydrooxazole ring through cyclization is a fundamental approach, primarily relying on the strategic use of precursors that contain the necessary nitrogen and oxygen functionalities. These methods are valued for their directness in assembling the heterocyclic core.

Amino Alcohol Precursor Cyclizations and Mechanism Elucidation

The cyclodehydration of amino alcohols is one of the most direct methods for synthesizing dihydrooxazoles. orgsyn.org This strategy involves the intramolecular condensation of a β-amino alcohol with a suitable carbonyl source. For the synthesis of cis-4,5-Dihydro-2,4,5-trimethyloxazole, this would typically involve a derivative of (2R,3S)-3-aminobutan-2-ol or a related stereoisomer, which provides the necessary cis-relationship of the methyl groups at positions 4 and 5.

The mechanism generally proceeds through the formation of an intermediate hemiaminal or a related species, which then undergoes dehydration to yield the cyclic dihydrooxazole ring. The reaction can be promoted by various reagents that facilitate the removal of water. By employing an amination catalyst, n-amino-alcohols can be selectively cyclized to either lactams or cyclic amines. researchgate.net The addition of water can favor the formation of the amine, while a sacrificial ketone as a hydrogen acceptor leads to the amide. researchgate.net Without such additives, a mixture is often observed. researchgate.net

A detailed look at the mechanism for cyclic amino alcohol oxidation shows a pathway for the formation of hydropyrrolo-oxazole and -oxazine derivatives, highlighting the versatility of these precursors in forming fused bicyclic N,O-acetals. researchgate.net

Intramolecular Cyclization Pathways in Dihydrooxazole Synthesis

Intramolecular cyclization represents a powerful strategy for constructing the dihydrooxazole ring, as it can establish multiple stereocenters in a single step. These pathways often involve precursors that are more elaborate than simple amino alcohols but offer greater control over the final product's structure.

One such approach is the aza-Wacker cyclization, which can be used to synthesize vicinal aminoalcohols from allylic alcohol precursors. nih.gov This palladium-catalyzed aerobic oxidation of alkenes employs a detachable, tethered nitrogen nucleophile to generate the 1,2-aminooxygenation pattern, forming 5-membered oxazolidine (B1195125) products with high diastereoselectivity. nih.gov Another strategy involves the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by silica-supported HClO4 to construct 1,3-oxazinane-2,5-diones, showcasing a metal-free route to related heterocyclic structures. frontiersin.org

Furthermore, intramolecular [3+2] cycloaddition of nitrile oxides is a well-established method for synthesizing isoxazole (B147169) and isoxazoline (B3343090) rings, which are structurally related to dihydrooxazoles. mdpi.comnih.gov This method involves generating a nitrile oxide in situ, which then reacts with a tethered alkene or alkyne to form the heterocyclic ring, often creating two new rings simultaneously. mdpi.comnih.gov

Cyclization StrategyKey Precursor TypeCatalyst/Reagent ExampleProduct Type
Amino Alcohol Cyclodehydration β-Amino AlcoholDehydrating agentsDihydrooxazole
Aza-Wacker Cyclization O-Allyl HemiaminalPalladium catalyst (aerobic)Oxazolidine (Amino Alcohol precursor) nih.gov
Diazoketone Cyclization Amino Acid-derived DiazoketoneSilica-supported HClO41,3-Oxazinane-2,5-dione frontiersin.org
Intramolecular Nitrile Oxide Cycloaddition Alkene/Alkyne-tethered NitroalkaneDehydrating agent (e.g., Yamaguchi reagent)Fused Isoxazole/Isoxazoline mdpi.comnih.gov

Oxidative Cycloaddition Approaches for Dihydrooxazoles

Oxidative methods provide an alternative route to dihydrooxazoles by forming key carbon-oxygen or carbon-nitrogen bonds under oxidizing conditions. These reactions often proceed through reactive intermediates and can be mediated by various reagents, including hypervalent iodine compounds and metal catalysts.

Hypervalent Iodine Reagent Mediated Cyclizations

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI), are powerful and environmentally friendly oxidants used extensively in the synthesis of heterocyclic compounds. dovepress.comnih.govacs.org They can mediate the intramolecular oxidative cyclization of suitable substrates, such as enamides or N-allylamides, to form dihydrooxazoles. nsf.govacs.org

For instance, the reaction of N-allylamides with hypervalent iodine species can induce an oxidative cyclization to yield oxazolines with various substituents. nsf.gov The mechanism is believed to involve the formation of an intermediate that facilitates the nucleophilic attack of the amide oxygen onto the activated double bond. These reactions are attractive due to their mild conditions and the avoidance of heavy metal reagents. nih.govfrontiersin.org A variety of hypervalent iodine reagents have been developed, each with specific applications in promoting oxidative annulation for the construction of heterocyclic frameworks. dovepress.com

Metal-Catalyzed and Metal-Free Oxidative Strategies

Both metal-catalyzed and metal-free oxidative strategies have been successfully developed for dihydrooxazole synthesis. researchgate.net These methods offer diverse pathways for constructing the heterocyclic ring system.

Metal-Catalyzed Strategies: Transition metals like palladium, gold, copper, and iron are frequently used to catalyze the cyclization of various precursors. researchgate.netrsc.org For example, a palladium-catalyzed one-pot reaction has been developed for the synthesis of oxazolines from easily available acid chlorides and propargylamine. researchgate.net Gold catalysts are also popular for the cyclization of propargylamines due to their ability to function under mild conditions and tolerate a range of functional groups. researchgate.net These metal-catalyzed reactions often proceed with high efficiency and selectivity. rsc.orgresearchgate.net

Metal-Free Strategies: In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid the cost, toxicity, and waste associated with metal catalysts. frontiersin.orgresearchgate.netsemanticscholar.org Metal-free oxidative cyclization can be achieved using alternative oxidants. For example, a method using a catalytic amount of potassium iodide with TBHP as a green oxidant has been developed for the intramolecular oxidative cyclization of enaminone derivatives. researchgate.net Another approach involves the direct oxidative cyclization of catechols and primary amines using systems like DDQ/EA or O₂/water to construct benzoxazoles, a related aromatic heterocycle. researchgate.net These metal-free approaches are significant for their contribution to green and sustainable chemistry. frontiersin.orgrsc.org

Oxidative StrategyReagent/CatalystTypical SubstrateKey Advantage
Hypervalent Iodine Phenyliodine diacetate (PIDA)Enamides, N-AllylamidesMetal-free, mild conditions nsf.govacs.org
Metal-Catalyzed Palladium(II) acetate, Gold(III) chloridePropargylamines, Acid ChloridesHigh efficiency and selectivity researchgate.net
Metal-Free KI/TBHP, DDQ/O₂Enaminones, Catechols/AminesEnvironmentally benign, avoids metal contamination researchgate.netresearchgate.net

Condensation and Imidate Ester Routes to Dihydrooxazole Frameworks

Condensation reactions and pathways involving imidate ester intermediates provide classical and reliable methods for assembling the dihydrooxazole ring. These routes typically involve the reaction of two or more components to build the heterocyclic core.

Condensation reactions are a cornerstone of heterocyclic synthesis. The formation of oxazolines can be achieved through the condensation of aldehydes with reagents like tosylmethyl isocyanide (TosMIC) under basic conditions. nih.gov This method has been used to prepare a library of oxazoline-substituted potassium organotrifluoroborates. nih.gov Another example is the acid-catalyzed condensation of benzamide (B126) with glyoxal, which, while leading to more complex structures, demonstrates the principle of building heterocyclic systems from simple amide and carbonyl precursors. researchgate.net

The imidate ester route, often initiated by the Pinner reaction (acid-catalyzed alcoholysis of a nitrile), provides a versatile entry to dihydrooxazoles. rroij.com Imidates are synthesized through various methods, including the direct alkylation of amides. rroij.com Once formed, the imidate can react with a suitable nucleophile, such as an amino alcohol, or undergo intramolecular cyclization if the necessary functionality is present within the same molecule. This pathway is valuable for constructing variously substituted dihydrooxazole rings.

Stereoselective Synthesis of 4,5-Dihydrooxazole Systems

Achieving control over the three-dimensional structure of 4,5-dihydrooxazoles is crucial for their application in various fields. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities, thereby avoiding the need for difficult separation processes.

One of the classical and effective strategies for inducing chirality in a molecule is the use of a chiral auxiliary. This method involves temporarily incorporating a chiral molecule into the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Carbohydrates represent an ideal class of chiral auxiliaries because they are naturally occurring, inexpensive, readily available, and possess multiple stereogenic centers. mdpi.com The inherited chiral topology of a sugar molecule can be exploited to guide the formation of new chiral centers in high yields. mdpi.com For instance, in the synthesis of chiral 4,5-dihydro-1H- organic-chemistry.orgnih.govnih.gov-triazoline molecules, a β-ᴅ-glucopyranoside appendage was used to achieve a stereoselective 1,3-dipolar cycloaddition reaction, resulting in enantiopure triazolines. mdpi.com This principle of using a chiral auxiliary from a natural chiral pool is a direct and powerful approach that can be applied to the synthesis of chiral 4,5-dihydrooxazole systems to control the relative stereochemistry of substituents, such as in the cis-configuration of this compound.

Enantioselective and diastereoselective reactions are designed to produce a predominance of one enantiomer or diastereomer, respectively. For dihydrooxazole synthesis, 1,3-dipolar cycloaddition reactions are a common method. The stereochemical outcome of such reactions is critical.

Successful diastereoselective control has been demonstrated in the synthesis of related heterocyclic systems. For example, the 1,3-dipolar cycloaddition between hydrazonyl chlorides and carbohydrate-derived Schiff bases yielded chiral 4,5-dihydro-1H- organic-chemistry.orgnih.govnih.gov-triazolines where only a single diastereomer was isolated via crystallization. mdpi.com The proposed mechanism involves an intramolecular cyclization that establishes a new chiral center, with the existing chirality in the sugar moiety directing the stereochemical course of the reaction. mdpi.com

However, achieving high stereoselectivity is not always straightforward. In the synthesis of functionalized 4,5-dihydroisoxazoles, a related five-membered heterocycle, the base-promoted interaction of halogenoxides with dimethyl(vinyl)phosphine oxide was found to be regioselective but not stereoselective. nuph.edu.uaresearchgate.net This highlights the challenges in controlling stereochemistry and underscores the importance of carefully selecting reagents, catalysts, and reaction conditions to achieve the desired cis-configuration in 4,5-dihydrooxazoles.

Green Chemistry Methodologies in Dihydrooxazole Synthesis

Green chemistry principles aim to make chemical synthesis more environmentally benign. This includes using alternative energy sources to reduce reaction times and temperatures, minimizing solvent use, and employing recyclable catalysts and solvents.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. scielo.org.za By directly coupling with the molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can dramatically reduce reaction times and improve yields. nih.govresearchgate.net This technique often leads to cleaner reactions with fewer byproducts. researchgate.net

In the synthesis of various heterocyclic compounds, the benefits of microwave assistance are well-documented. For example, certain 1,2,4-triazole (B32235) derivatives were synthesized in just 33-90 seconds with an 82% yield under microwave irradiation, while conventional methods required several hours. nih.gov Similarly, another protocol saw reaction times drop from 130 minutes (with a 25% yield) to just 10 minutes with a 77% yield. nih.gov These findings demonstrate the potential for microwave-assisted protocols to be adapted for the efficient synthesis of dihydrooxazoles.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis
Heterocycle TypeMethodReaction TimeYield (%)Reference
1,2,4-Triazole DerivativeConventionalSeveral HoursNot Specified nih.gov
Microwave33-90 seconds82
1,2,4-Triazol-5-one DerivativeConventional130 minutes25 nih.gov
Microwave10 minutes77
Benzimidazole DerivativeConventionalNot SpecifiedLower Yield nih.gov
Microwave5 minutes92-97

The use of ultrasound in organic synthesis, often referred to as sonochemistry, provides an alternative green energy source. The chemical effects of ultrasound are derived from acoustic cavitation: the formation, growth, and violent collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov

Ultrasound-promoted synthesis offers advantages such as shorter reaction times, milder conditions, and excellent yields. nih.gov For instance, the synthesis of thiazole (B1198619) derivatives bearing a coumarin (B35378) nucleus was successfully achieved using ultrasonic irradiation. mdpi.com Similarly, a series of novel 1,2,4-triazolo[1,5-a]pyrimidines were synthesized in 5-17 minutes under ultrasound irradiation at 99°C, a significant improvement over conventional methods. nih.gov This methodology is highly applicable to the synthesis of dihydrooxazoles, providing an energy-efficient and rapid alternative to traditional heating. nih.gov

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions minimize waste and simplify product purification. When a solvent is necessary, ionic liquids (ILs) are considered greener alternatives. ILs are salts that are liquid at low temperatures (typically below 100°C) and possess negligible vapor pressure, high thermal stability, and recyclability. organic-chemistry.org

The synthesis of 4,5-disubstituted oxazoles, structurally related to dihydrooxazoles, has been successfully performed in ionic liquids. organic-chemistry.org An improved one-pot Van Leusen oxazole (B20620) synthesis using tosylmethyl isocyanide (TosMIC) in the ionic liquid [bmim]Br gave high yields. A key advantage was the ability to recover and reuse the ionic liquid for up to six cycles without a significant drop in product yield. organic-chemistry.org This demonstrates the potential of ionic liquids to serve as an environmentally friendly and efficient medium for the synthesis of dihydrooxazole systems.

Table 2: Recyclability of Ionic Liquid [bmim]Br in Oxazole Synthesis organic-chemistry.org
RunYield (%)
192
292
391
490
589
689

Chemical Reactivity and Transformation Pathways of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole

Cycloaddition Reactions of Dihydrooxazoles

Dihydrooxazoles, such as cis-4,5-Dihydro-2,4,5-trimethyloxazole, are versatile substrates in cycloaddition reactions. The electron-rich nature of the endocyclic double bond facilitates its participation in both thermal and photochemical cycloaddition processes.

The reaction of dihydrooxazoles with 1,3-dipoles like nitrile oxides represents a significant pathway for the synthesis of novel bicyclic heterocyclic systems. These reactions are a subset of Huisgen 1,3-dipolar cycloadditions, which involve the [π4s + π2s] cycloaddition of a 1,3-dipole to a dipolarophile. In the case of this compound, the C=N double bond acts as the dipolarophile.

When reacting with nitrile oxides (RC≡N⁺-O⁻), the dihydrooxazole ring can add across the dipole to form a new five-membered ring. The regioselectivity of this cycloaddition is governed by both steric and electronic factors, including the substituents on both the dihydrooxazole and the nitrile oxide. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of similar 2,5-dihydrooxazoles suggests that the cycloaddition would proceed to yield a bicyclic oxadiazole derivative. The reaction with imines would similarly lead to the formation of bicyclic structures containing a diazole ring, although this transformation is less commonly reported for dihydrooxazoles compared to nitrile oxide cycloadditions.

A generalized scheme for the 1,3-dipolar cycloaddition of a dihydrooxazole with a nitrile oxide is presented below:

Table 1: Generalized 1,3-Dipolar Cycloaddition with Nitrile Oxide

Reactant 1Reactant 2Product
This compoundNitrile Oxide (R-CNO)Bicyclic Oxadiazole Derivative

Photo-induced cycloadditions of dihydrooxazoles offer a synthetic route to complex polycyclic architectures that can be difficult to access through thermal methods. These reactions involve the excitation of the dihydrooxazole to a higher energy state, followed by a cycloaddition with a suitable reaction partner.

The [4+4] photocycloaddition is a process where two diene systems react in a concerted or stepwise manner upon photochemical activation to form an eight-membered ring. For a dihydrooxazole, this would require a suitable diene partner. There is limited specific information in the surveyed literature regarding the participation of this compound in [4+4] photocycloadditions.

Photo-induced [4+2] cycloadditions, or photo-Diels-Alder reactions, are well-established for various unsaturated systems. In the context of this compound, the endocyclic C=N bond could potentially act as a dienophile in a reaction with a photo-excited diene. Alternatively, the dihydrooxazole ring itself does not constitute a typical 4π system for a Diels-Alder reaction. However, related oxazole (B20620) systems have been shown to participate in cycloadditions that formally resemble a [4+2] process, often involving ring-opening to a reactive intermediate.

The [2+2] photocycloaddition is a powerful tool for the construction of four-membered rings. This reaction typically occurs between two alkene units, where one is photochemically excited. The C=N bond of this compound can act as one of the 2π components in such a reaction. When irradiated in the presence of another alkene, it is expected to form a cyclobutane-fused azetidine (B1206935) ring system. The stereochemistry of the resulting cyclobutane (B1203170) would depend on the reaction conditions and the nature of the alkene partner.

Table 2: Potential Photo-induced Cycloaddition Products

Cycloaddition TypeReaction PartnerPotential Product Structure
[4+4]DieneEight-membered heterocyclic ring
[4+2]DieneSix-membered heterocyclic ring fused to the oxazoline (B21484)
[2+2]AlkeneCyclobutane-fused azetidine

Note: The table represents potential reaction pathways based on general principles of photochemical reactions of similar heterocyclic systems, as specific experimental data for this compound is limited.

Photo-induced Cycloaddition Processes

Ring Transformations and Derivatizations

The dihydrooxazole ring is a stable heterocyclic moiety, but under certain conditions, it can undergo ring transformations or be derivatized to introduce new functional groups. These reactions expand the synthetic utility of this compound.

Ring-opening of the dihydrooxazole can be initiated by nucleophilic attack at the C2 or C5 positions, or by electrophilic attack on the nitrogen or oxygen atoms, followed by cleavage of the ring. For instance, hydrolysis under acidic or basic conditions can lead to the formation of an amino alcohol derivative.

Derivatization of the existing dihydrooxazole structure can also be achieved. For example, if the methyl groups on the ring were replaced with functional groups containing active hydrogens, these could be further modified. However, with the trimethyl substitution pattern of the target molecule, derivatization would likely involve reactions at the methyl groups, for instance via radical halogenation, which is a less common strategy for this class of compounds. More typically, the dihydrooxazole ring is used as a building block and is transformed into other heterocyclic systems. For example, reactions that involve cleavage of the C-O or C-N bonds can lead to the formation of larger rings or different five-membered heterocycles.

Oxidation to Oxazole Analogues

The conversion of 4,5-dihydrooxazoles to their corresponding oxazoles represents an oxidative aromatization process. While direct oxidation of this compound is not extensively documented, the transformation of related 2-oxazolines to oxazoles is well-established and can be achieved using various oxidizing agents. rsc.org

One effective method involves the use of manganese dioxide (MnO₂). rsc.org In a continuous flow system, 2-oxazolines packed in a reactor with commercial MnO₂ can be converted to oxazoles at elevated temperatures (e.g., 100 °C). rsc.org This method has been successfully applied to a range of alkyl-substituted oxazolines. rsc.org Other reagents that have been employed for the oxidative aromatization of oxazolines include nickel(IV) oxide (NiO₂), and a combination of copper(II) bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org

The general transformation can be represented as follows:

Starting MaterialReagentProduct
4,5-DihydrooxazoleMnO₂Oxazole
4,5-DihydrooxazoleNiO₂Oxazole
4,5-DihydrooxazoleCuBr₂/DBUOxazole

This table illustrates common reagents used for the oxidation of the 4,5-dihydrooxazole ring to the corresponding oxazole.

In some synthetic routes designed to produce oxazoles, 4,5-dihydrooxazoles are proposed as intermediates that undergo in-situ oxidation or isomerization to the final aromatic product. wikipedia.orgorganic-chemistry.org For instance, a tandem aza-Wittig/Michael/isomerization reaction unexpectedly yielded 2,4,5-trisubstituted oxazoles instead of the anticipated dihydrooxazoles, suggesting a spontaneous aromatization under the acidic reaction conditions. wikipedia.org

Reduction Reactions and Product Characterization

The reduction of the endocyclic C=N bond in this compound would lead to the corresponding cis-2,4,5-trimethyloxazolidine. While specific studies on the reduction of this particular substituted dihydrooxazole are scarce, the reduction of the imine functionality is a fundamental transformation in organic chemistry. Generally, this can be achieved through catalytic hydrogenation or by the use of hydride reducing agents.

Catalytic hydrogenation, employing catalysts such as platinum on carbon (Pt/C) in the presence of hydrogen gas, is a common method for the reduction of C=N bonds. nih.gov This approach is often utilized in reductive amination procedures. nih.gov Alternatively, hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are capable of reducing imines to amines, and thus could potentially be used to convert the dihydrooxazole to an oxazolidine (B1195125). The resulting oxazolidine would be characterized by the absence of the C=N double bond, which could be confirmed using spectroscopic methods such as NMR and IR spectroscopy. The stereochemistry of the product would likely be retained, yielding the cis-2,4,5-trimethyloxazolidine.

Reaction TypePotential ReagentsProduct Class
Catalytic HydrogenationH₂, Pt/COxazolidine
Hydride ReductionNaBH₄, MethanolOxazolidine

This table outlines potential methods for the reduction of the C=N bond in 4,5-dihydrooxazoles.

Nucleophilic and Electrophilic Reactivity at Dihydrooxazole Ring Positions

The 4,5-dihydrooxazole ring exhibits distinct reactivity towards nucleophiles and electrophiles, which is influenced by the electron distribution within the heterocyclic system.

Electrophilic Reactivity: The nitrogen atom (N3) of the dihydrooxazole ring is nucleophilic and represents a primary site for electrophilic attack. Protonation or alkylation of the nitrogen atom forms an oxazolinium cation. This activation is the key step in the well-documented cationic ring-opening polymerization (CROP) of 2-oxazolines, which is initiated by electrophiles such as protic acids, alkyl sulfonates (e.g., triflates and tosylates), and alkyl halides. researchgate.netnih.govbeilstein-journals.org The resulting polymer is a poly(N-acylethylenimine).

The nitrogen atom can also participate in nucleophilic additions to other electrophilic species. For example, 4,5-dihydrooxazoles can react with highly reactive ortho-quinone methides, generated in situ, where the dihydrooxazole nitrogen acts as the nucleophile. nih.govacs.org

Nucleophilic Reactivity: The dihydrooxazole ring itself is generally resistant to nucleophilic attack under neutral or basic conditions. wikipedia.org However, upon activation by an electrophile (i.e., formation of the oxazolinium cation), the ring becomes susceptible to nucleophilic ring-opening. The termination step of CROP involves a nucleophilic attack on the active cationic chain end. nih.govresearchgate.net This can occur at either the C2 or C5 position. nih.gov For instance, the nucleophilic ring-opening of 2-oxazolines with amines has been reported as a method for the synthesis of unsymmetrically substituted ethylenediamines. acs.org

The reactivity at the different ring positions can be summarized as follows:

Ring PositionReactivity with ElectrophilesReactivity with Nucleophiles
N3Primary site of attack, forms oxazolinium cation-
C2Susceptible to nucleophilic attack after N-activationGenerally unreactive
C4Generally unreactiveGenerally unreactive
C5Susceptible to nucleophilic attack after N-activationGenerally unreactive

This interactive table details the general reactivity patterns of the 4,5-dihydrooxazole ring positions.

Reaction Mechanism Studies via Experimental and Computational Approaches

Mechanistic studies, both experimental and computational, provide deeper insights into the transformation pathways of 4,5-dihydrooxazoles.

The mechanism of the cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-studied example of the reactivity of this ring system upon electrophilic activation. The process initiates with the nucleophilic attack of the oxazoline nitrogen on an electrophilic initiator, forming a cyclic oxazolinium cation. researchgate.netnih.gov The propagation then proceeds via a nucleophilic attack of another oxazoline monomer on the activated (cationic or covalent) propagating species. nih.gov

In a four-component reaction involving a dihydrooxazole, a salicylaldehyde, a Grignard reagent, and water, a postulated mechanism involves the initial nucleophilic attack of the dihydrooxazole nitrogen on an in situ generated ortho-quinone methide. acs.org This leads to the formation of a zwitterionic intermediate, which can then be intercepted by a nucleophile, such as water, at either the C2 or C5 position. nih.govacs.org

The formation of 4,5-dihydrooxazoles through a [3+2] cycloaddition reaction between formyl pyrazoles and tosylmethylisocyanide (TosMIC) has also been mechanistically investigated. mdpi.com The proposed mechanism involves the initial deprotonation of TosMIC to form a carbanion, which then undergoes a cycloaddition with the aldehyde group to generate a dihydrooxazole intermediate that is subsequently protonated. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural and stereochemical determination of organic molecules like cis-4,5-Dihydro-2,4,5-trimethyloxazole. Through the analysis of proton and carbon nuclei environments, a detailed molecular picture can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the electronic environment of protons, their connectivity, and their spatial arrangement. For this compound, the spectrum is expected to show distinct signals corresponding to the three methyl groups and the two protons on the oxazoline (B21484) ring. The chemical shifts are influenced by factors such as proximity to electronegative atoms like oxygen and nitrogen.

The protons at the C4 and C5 positions are particularly important for confirming the cis stereochemistry. In the cis isomer, these protons are on the same face of the ring, leading to a specific through-space interaction and a characteristic coupling constant (J-value).

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
C2-CH₃~1.9 - 2.2Singlet
C4-H~3.5 - 4.5Quartet/Multiplet
C5-H~3.5 - 4.5Quartet/Multiplet
C4-CH₃~1.1 - 1.4Doublet
C5-CH₃~1.1 - 1.4Doublet

Note: The exact chemical shifts and multiplicities can vary based on the solvent and the specific NMR instrument frequency. The C4-H and C5-H protons would be coupled to each other and to the protons of their respective methyl groups, resulting in complex multiplets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. In a proton-decoupled spectrum of this compound, six distinct singlet signals are expected, corresponding to the six carbon atoms of the molecule. The chemical shifts are highly dependent on the carbon's hybridization and its bonding environment. The C=N carbon (C2) is typically found significantly downfield. Carbons bonded to the electronegative oxygen and nitrogen atoms (C4 and C5) also appear at characteristic downfield shifts compared to simple alkane carbons.

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (C=N)~160 - 175
C4~70 - 85
C5~70 - 85
C2-CH₃~15 - 25
C4-CH₃~15 - 25
C5-CH₃~15 - 25

Note: These are approximate chemical shift ranges. The specific values can be influenced by solvent and stereochemistry.

Advanced Multi-dimensional NMR Techniques for Stereochemical Assignments (e.g., COSY, HMQC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously confirming the cis stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the C4-H and C5-H protons, confirming they are on adjacent carbons. It would also show correlations between C4-H and the C4-CH₃ protons, and between C5-H and the C5-CH₃ protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for assigning the cis configuration. The NOE effect is a through-space correlation between protons that are close to each other, typically within 5 Å. In the cis isomer, the protons at C4 and C5 are on the same side of the ring and therefore in close proximity. A NOESY spectrum would reveal a distinct cross-peak between the C4-H and C5-H signals, providing conclusive evidence for the cis stereochemical arrangement. This cross-peak would be absent or significantly weaker in the corresponding trans isomer.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. The most diagnostic feature of the oxazoline ring is the C=N (imine) stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch (sp³ hybridized)2850 - 3000
C=N Stretch (Imine)1640 - 1690
C-O Stretch (Ether-like)1050 - 1150
C-N Stretch1180 - 1280

The presence of a strong band in the 1640-1690 cm⁻¹ region is a clear indicator of the oxazoline ring's imine functionality. The C-H stretching bands confirm the presence of the methyl and ring CH groups, while the C-O and C-N stretches further support the heterocyclic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₆H₁₁NO, corresponding to a molecular weight of approximately 113.16 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 113. The fragmentation of oxazolines is often directed by the heterocyclic ring. Common fragmentation pathways involve the cleavage of the methyl groups and the opening of the oxazoline ring.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z ValueProposed Fragment
113[M]⁺ (Molecular Ion)
98[M - CH₃]⁺ (Loss of a methyl group)
70[M - CH₃ - CO]⁺ or ring fragmentation products
56Further fragmentation products
42[CH₃CN + H]⁺ or related fragments

The exact fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its trans stereoisomer.

Gas Chromatography (GC): Due to the compound's volatility, GC is a well-suited method for analysis. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification. The cis and trans isomers are diastereomers and should have different retention times on a suitable capillary column (e.g., a non-polar or moderately polar column), enabling their separation and quantification. The Kovats retention index is a standardized measure used in GC to characterize compounds.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and separation of oxazoline isomers. Reverse-phase HPLC, using a C18 column with a mobile phase such as an acetonitrile/water mixture, is a common approach for separating small organic molecules. The different spatial arrangements of the methyl groups in the cis and trans isomers lead to slight differences in their polarity and interaction with the stationary phase, which allows for their separation. This method is also scalable for preparative separation to isolate the pure cis isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.net This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. mdpi.com In a typical GC-MS analysis, the volatile components of a sample are vaporized and separated as they travel through a capillary column. The retention time—the time it takes for a specific compound to exit the column—is a characteristic feature used for preliminary identification.

ParameterDescriptionTypical Data for a Volatile Oxazoline
Retention Time (RT) Time taken for the analyte to pass through the GC column.Dependent on column type, temperature program, and flow rate.
Ionization Method Technique used to ionize the molecule (e.g., Electron Ionization).Electron Ionization (EI) at 70 eV.
Molecular Ion (M+) Peak corresponding to the intact molecule's mass.Expected at m/z = 113 for C6H11NO.
Key Fragment Ions Characteristic smaller ions resulting from fragmentation.Peaks corresponding to the loss of methyl (CH3) or other structural fragments.
Library Match Score A measure of similarity between the experimental spectrum and a library spectrum.A high score (e.g., >800/1000) indicates a good match.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

When this compound is present in a highly complex matrix, such as essential oils or food aromas, conventional one-dimensional GC may fail to achieve adequate separation from other co-eluting compounds. gcms.cz In such cases, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. chemistry-matters.comchromatographyonline.com

GCxGC utilizes a column setup consisting of two different columns connected in series by a modulator. chemistry-matters.com The first, longer column typically separates compounds based on their boiling points. The modulator then traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto a second, shorter column, which has a different stationary phase (e.g., separating based on polarity). researchgate.net This orthogonal separation process occurs continuously throughout the analysis, spreading the components of the mixture across a two-dimensional plane. gcms.czgcms.cz

This powerful separation results in a highly structured chromatogram where chemically related compounds often appear in distinct clusters, simplifying identification. gcms.cz The enhanced resolution allows for the separation of isomeric compounds and the isolation of trace analytes from an overwhelming matrix background, which is often a challenge in food and environmental samples. chromatographyonline.comsepscience.com When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC provides the high data acquisition speed necessary to process the very narrow peaks produced, enabling robust identification and quantification of target compounds like this compound even in the most complex samples. gcms.czmdpi.com

FeatureOne-Dimensional GC (GC-MS)Comprehensive Two-Dimensional GC (GCxGC)
Peak Capacity Typically a few hundred peaks.Several thousand peaks. gcms.cz
Resolution Limited; co-elution is common in complex samples.Significantly higher; resolves many co-eluting peaks. chemistry-matters.com
Chromatogram A single trace of detector response vs. time.A 2D contour plot with two retention time axes. gcms.cz
Sensitivity Standard.Enhanced due to cryogenic focusing at the modulator, leading to taller, narrower peaks. chromatographyonline.com
Sample Type Suitable for simple to moderately complex mixtures.Ideal for highly complex mixtures (e.g., petroleum, food volatiles, metabolomics). gcms.czgcms.czmdpi.com

X-ray Crystallography for Absolute Stereochemical Determination

While chromatographic methods are excellent for identification and quantification, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. nih.govsoton.ac.uk This method is unparalleled in its ability to unambiguously confirm the 'cis' configuration of this compound, where the methyl groups on carbons 4 and 5 are located on the same side of the oxazoline ring.

The process requires the compound to be in the form of a high-quality single crystal. This crystal is then exposed to a focused beam of X-rays. The electrons within the molecule's atoms diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. mdpi.com This map reveals the precise spatial coordinates of each atom, bond lengths, and bond angles. nih.gov

For a chiral molecule, specialized analysis of the diffraction data (anomalous dispersion) allows for the determination of the absolute configuration, definitively distinguishing between enantiomers. soton.ac.uk In the context of this compound, the resulting crystal structure would provide unequivocal proof of the relative orientation of the substituents, validating its stereochemical assignment. mdpi.comnih.gov

Crystallographic ParameterSignificance for this compound
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit in the crystal.
Atomic Coordinates (x, y, z) Precise 3D location of each atom in the unit cell.
Bond Lengths & Angles Defines the geometry of the molecule.
Flack Parameter A value used to determine the absolute stereochemistry of a chiral structure.

Theoretical and Computational Investigations of Cis 4,5 Dihydro 2,4,5 Trimethyloxazole

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity. Molecular Orbital (MO) theory offers a sophisticated model to describe the distribution and energy of electrons within a molecule. A key aspect of this theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are crucial in predicting how a molecule will interact with other species.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. irjweb.comirjweb.com

Table 1: Representative Frontier Orbital Energies for a Dihydrooxazole Derivative researchgate.net
Computational MethodEHOMO (a.u.)ELUMO (a.u.)Energy Gap (eV)
DFT/B3LYP-0.19799-0.047124.105
DFT/PBEPBE-0.15974-0.075372.295
HF/3-21G-0.31379-0.091698.340
MP2/3-21G-0.30646-0.082635.980

Note: The data represents a complex 1-phenyl-N-(benzomethyl)-N-({1-[(2-benzo-4-methyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)methanamine and serves as an example of typical values for this class of compounds.

Conformational Analysis and Energy Minimization Studies of cis-4,5-Dihydro-2,4,5-trimethyloxazole

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a cyclic system like this compound, the analysis focuses on the puckering of the five-membered ring and the orientation of its substituents.

The dihydrooxazole ring is not perfectly planar. Quantum chemical calculations on the parent 2-oxazoline ring indicate a puckered equilibrium conformation. acs.org The degree of puckering is described by a potential function, and the energy barrier to planarity is relatively low, suggesting the ring is flexible. acs.orgfigshare.com

For the cis-substituted derivative, the three methyl groups introduce significant steric considerations. The methyl groups at the C4 and C5 positions are on the same side of the ring. Energy minimization studies would seek to identify the most stable conformer by calculating the potential energy of various geometric arrangements. The most stable conformation will be the one that minimizes steric strain, particularly the 1,3-diaxial-like interactions that can arise in puckered ring systems.

In cyclic structures, substituents can occupy positions that are broadly analogous to the axial and equatorial positions in cyclohexane. Generally, bulkier groups prefer to occupy equatorial-like positions to minimize steric hindrance with other atoms on the ring. libretexts.orglibretexts.org In this compound, the two methyl groups at C4 and C5 are stereochemically fixed in a cis relationship. The ring will likely adopt a puckered "envelope" or "twist" conformation that orients these bulky methyl groups in a way that minimizes their steric repulsion, both with each other and with the methyl group at the C2 position. Computational energy minimization would precisely quantify the energy differences between possible conformers, predicting the dominant structure at equilibrium.

Reaction Pathway Modeling and Transition State Characterization via Quantum Chemistry

Quantum chemistry provides powerful tools for modeling chemical reaction pathways, allowing for the characterization of transition states and the calculation of activation energies. This modeling can elucidate reaction mechanisms that are difficult to probe experimentally.

For dihydrooxazoles, several reaction pathways can be envisioned. For example, they can undergo nucleophilic addition at the C2 position, or reactions can be initiated by protonation of the nitrogen atom, forming a reactive oxazolium intermediate. acs.org Computational modeling of a proposed reaction would involve the following steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search is conducted for the transition state (TS) structure connecting reactants and products. The TS is a saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a four-component reaction involving dihydrooxazoles, a zwitterionic intermediate has been postulated. nih.gov Quantum chemical calculations could be used to verify the stability of such an intermediate and to model its subsequent reaction pathways, such as elimination or cycloaddition, providing a detailed, quantitative understanding of the reaction mechanism. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Dihydrooxazole Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govimist.ma

A 3D-QSAR study on a series of dihydrooxazole derivatives would involve several key steps:

Data Set Collection: A series of dihydrooxazole compounds with experimentally measured biological activities (e.g., enzyme inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structures of all molecules in the series are generated and aligned according to a common scaffold.

Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated. In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors represent steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. nih.govjmaterenvironsci.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.govimist.ma

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where modifications to the molecular structure are likely to increase or decrease biological activity. For a dihydrooxazole series, a QSAR model could indicate, for example, that adding a bulky, electron-withdrawing group at a specific position on the ring would enhance its desired activity.

Table 2: Common Descriptors and Statistical Parameters in QSAR Studies
CategoryExampleDescription
Molecular DescriptorsSteric (CoMFA)Describes the shape and size of the molecule.
Electrostatic (CoMFA/CoMSIA)Represents the distribution of partial charges.
Hydrophobic (CoMSIA)Indicates the molecule's affinity for nonpolar environments.
H-Bond Donor/Acceptor (CoMSIA)Maps regions favorable for hydrogen bonding.
Statistical Parameterscv (or q²)Cross-validated correlation coefficient; a measure of the model's internal predictive ability.
predPredictive r-squared for an external test set; a measure of the model's external predictive ability.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular dynamics, conformational changes, and intermolecular interactions. modares.ac.ir

For this compound, an MD simulation could be used to investigate its dynamic behavior in a solvent, such as water or an organic solvent. The simulation would track the trajectory of every atom in the molecule and the surrounding solvent molecules over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the dihydrooxazole ring puckers and flexes over time. It can identify the most populated conformations and the timescales for transitions between them.

Solvent Interactions: The structure and dynamics of the solvent shell around the molecule. This includes the formation and lifetime of hydrogen bonds between the solvent and the heteroatoms (N and O) of the oxazoline (B21484) ring.

Interaction with Biomolecules: If placed in a simulation with a larger biomolecule, such as an enzyme active site, MD can model the binding process and determine the stability of the resulting complex. nih.gov Studies on related systems, such as poly(2-oxazoline)s, have used MD to understand their conformation and interaction with surfaces, revealing how the polymer chains adsorb and arrange themselves. modares.ac.irresearchgate.net

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and various correlation functions to analyze dynamic processes. nih.gov These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in solution.

Applications of Dihydrooxazole Frameworks in Synthetic Chemistry

Development of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The dihydrooxazole moiety is one of the most successful classes of chiral auxiliaries due to its straightforward synthesis from readily available chiral amino alcohols, its conformational rigidity, and the predictable stereochemical outcomes it imparts. researchgate.netmdpi.com

The underlying principle involves attaching the auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. The stereocenter(s) on the oxazoline (B21484) ring, often derived from natural amino acids, effectively shield one face of the reactive molecule, forcing the incoming reagent to attack from the less sterically hindered face. researchgate.net This strategy has been extensively applied to a range of carbon-carbon bond-forming reactions, including alkylations of enolates, conjugate additions, and Diels-Alder reactions, often achieving high levels of diastereoselectivity. researchgate.net For instance, N-acyl oxazolidinones, which share a similar principle, are renowned for their ability to direct stereoselective alkylations and aldol (B89426) reactions. While not a direct example of a dihydrooxazole, the fundamental concept of using a heterocyclic auxiliary to control stereochemistry is the same.

The table below summarizes key asymmetric reactions where dihydrooxazole-based auxiliaries have been influential.

Reaction TypeSubstrate TypeTypical Diastereomeric Excess (d.e.)
Enolate AlkylationCarboxylic acid derivatives>90%
Conjugate Additionα,β-Unsaturated systems>95%
Aldol ReactionsEnolates and aldehydes80-99%
Diels-Alder ReactionsDienophiles>90%

This table presents representative data compiled from general findings in asymmetric synthesis utilizing oxazoline-type auxiliaries.

Ligand Design for Asymmetric Catalysis

The chiral dihydrooxazole framework is a "privileged ligand" structure in asymmetric catalysis. acs.orgnih.gov Ligands incorporating this motif coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed enantioselectively. The stereocenters at the C4 and/or C5 positions are positioned close to the metal's active site, directly influencing the transition state of the reaction and thus the stereochemistry of the product. acs.orgnih.gov

One of the most significant developments in this area is the creation of C2-symmetric bis(oxazoline) ligands, commonly known as BOX ligands. nih.gov In these ligands, two chiral oxazoline rings are tethered together, forming a pincer-like structure that chelates to a metal (e.g., copper, palladium, iron, rhodium). nih.govrsc.org This rigid, well-defined chiral pocket is highly effective at inducing enantioselectivity in a vast array of transformations. Another prominent class is the pyridine-bis(oxazoline) or PyBOX ligands. The modular nature of these ligands is a key advantage; the substituents on the oxazoline ring (at C4 and C5) and the backbone connecting them can be easily modified to fine-tune the steric and electronic properties of the catalyst for a specific reaction. nih.gov

Ligand ClassCommon MetalsKey ApplicationsTypical Enantiomeric Excess (e.e.)
Bis(oxazoline) (BOX) Cu, Zn, Mg, FeDiels-Alder Reactions, Aldol Reactions, Cyclopropanation90-99%
Pyridine-bis(oxazoline) (PyBOX) Sc, Cu, RuFriedel-Crafts Alkylations, Hydrosilylation of Ketones85-99%
Phosphino-oxazoline (PHOX) Pd, Ir, RhAsymmetric Allylic Alkylation, Asymmetric Hydrogenation>95%

This table illustrates common applications and performance of major oxazoline-containing ligand classes. acs.orgnih.govrsc.org

Role as Building Blocks for Complex Organic Molecules

Beyond their roles in directing stereochemistry, dihydrooxazole heterocycles serve as valuable and robust building blocks in the multistep synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govnih.gov The oxazoline ring is stable to a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and some oxidizing and reducing agents.

This stability allows chemists to carry the dihydrooxazole moiety through several synthetic steps, using it to protect a carboxylic acid (as it can be hydrolyzed back to the acid) or an amino alcohol functionality. researchgate.net More importantly, the ring itself can be a precursor to other functional groups. For example, reduction of the oxazoline ring can furnish a chiral amino alcohol, a key structural motif in many biologically active compounds. This strategy provides a chemoenzymatic route to complex chiral heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones, which are essential scaffolds for pharmaceuticals. nih.govnih.govresearchgate.net The synthesis begins with simple achiral starting materials, and the chiral dihydrooxazole framework is constructed as a key intermediate, demonstrating its role as a foundational building block. nih.gov

Strategies for Stereocontrolled Functionalization of Substrates

The dihydrooxazole framework enables several distinct strategies for the stereocontrolled functionalization of substrates. These methods leverage the inherent chirality and coordinating ability of the oxazoline ring to achieve high levels of stereoselectivity.

One powerful strategy is directed ortho-metalation . researchgate.net When a dihydrooxazole group is attached to an aromatic ring, the nitrogen atom can direct a strong base (like an organolithium reagent) to deprotonate the ortho-position of the aromatic ring with high regioselectivity. The resulting aryl-metal species can then be trapped with various electrophiles, installing a new functional group at a specific position. Because the auxiliary is chiral, this process can be rendered diastereoselective, leading to the formation of planar-chiral molecules. researchgate.net

Another key strategy involves its use in catalytic enantioselective reactions , as discussed in the context of ligand design. By incorporating the dihydrooxazole motif into ligands for transition metals, a wide range of substrate functionalizations become possible. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) often employs PHOX ligands to control the enantioselective formation of new carbon-carbon or carbon-heteroatom bonds. acs.org Similarly, copper-BOX complexes are highly effective catalysts for the enantioselective cyclopropanation of alkenes. nih.gov In these cases, the chiral ligand-metal complex is the true catalyst, and it functionalizes the substrate by guiding the approach of the reacting partners within its chiral environment.

StrategyDescriptionExample ReactionStereochemical Outcome
Chiral Auxiliary Control The oxazoline is covalently attached to the substrate to direct a diastereoselective reaction.Asymmetric alkylation of an N-acyloxazoline.High diastereoselectivity (d.e.).
Directed ortho-Metalation The oxazoline nitrogen directs metalation to the ortho-position of an attached aryl group.Lithiation of a phenyl-oxazoline followed by quenching with an electrophile.Creation of planar chirality.
Asymmetric Catalysis The oxazoline is part of a ligand that creates a chiral environment around a metal catalyst.Pd/PHOX-catalyzed allylic alkylation.High enantioselectivity (e.e.).

Formation and Occurrence Mechanisms of Trimethyloxazole Derivatives in Complex Natural Systems

Formation Pathways via Maillard Reactions

The Maillard reaction is a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures. wikipedia.org This intricate network of reactions is a principal source of flavor compounds in thermally processed foods like baked goods, roasted meats, and coffee. wikipedia.orgmdpi.com The initial step involves the condensation of a carbonyl group from a reducing sugar with a nucleophilic amino group of an amino acid, forming an N-substituted glycosylamine. wikipedia.org This unstable intermediate subsequently undergoes an Amadori rearrangement to form a more stable ketosamine. wikipedia.org

Further degradation of these Amadori products is crucial for the formation of flavor intermediates. sandiego.edu These reactions lead to the production of highly reactive α-dicarbonyl compounds, such as 2,3-butanedione (B143835), and other short-chain hydrolytic fission products. wikipedia.org These intermediates are key precursors in the formation of numerous heterocyclic aroma compounds, including oxazoles and their dihydro- derivatives (oxazolines). sandiego.edu The subsequent interaction of these reactive carbonyls with amino compounds, ammonia (B1221849), and other degradation products leads to cyclization and the formation of the dihydrooxazole ring structure.

Role of Strecker Degradation Products in Dihydrooxazole Formation

The Strecker degradation converts an α-amino acid into a "Strecker aldehyde," which has one fewer carbon atom than the parent amino acid, along with ammonia and carbon dioxide. futurelearn.com For instance, the amino acid alanine (B10760859) is converted to acetaldehyde. This reaction is a major pathway for the generation of many important food aroma compounds. brewingforward.com

Specifically for the formation of 2,4,5-trimethyloxazole (B1265906) and its dihydro- precursor, research points to the reaction between the α-dicarbonyl 2,3-butanedione and amino acids like alanine or cysteine. sigmaaldrich.com The key reactants for the assembly of the cis-4,5-Dihydro-2,4,5-trimethyloxazole molecule are derived from these pathways:

The α-dicarbonyl compound (e.g., 2,3-butanedione) provides a two-carbon backbone.

The Strecker degradation of an amino acid like alanine provides a Strecker aldehyde (e.g., acetaldehyde) and an aminocarbonyl intermediate. researchgate.net

The condensation of these reactive species—the aminocarbonyl and the aldehyde—is a proposed mechanism for the cyclization reaction that forms the substituted dihydrooxazole ring. researchgate.net

Key Precursors in the Formation of Trimethyloxazole Derivatives

Precursor TypeSpecific Compound ExampleOriginating ReactionRole in Formation
Reducing SugarGlucose, FructoseMaillard Reaction (Initial Reactant)Source of carbonyls and dicarbonyls.
Amino AcidAlanine, CysteineMaillard/Strecker (Initial Reactant)Source of amino group and Strecker aldehydes.
α-Dicarbonyl2,3-Butanedione (Diacetyl)Maillard Reaction (Intermediate)Reacts with amino acids in Strecker degradation; provides carbon backbone for the ring.
Strecker AldehydeAcetaldehydeStrecker Degradation of AlanineParticipates in condensation and cyclization to form the final structure.

Investigations into Thermal and Oxidative Degradation Processes Leading to Dihydrooxazoles

The formation of dihydrooxazoles is intrinsically linked to thermal and oxidative degradation processes that occur during the heating of food. High temperatures not only provide the necessary activation energy for the Maillard and Strecker reactions but also induce the breakdown of other macromolecules like lipids and sugars outside of these specific pathways.

Thermal degradation can lead to the fragmentation of larger molecules, creating a complex mixture of smaller, highly reactive compounds, including various aldehydes and ketones. researchgate.net These compounds can then enter the reaction pool and contribute to the formation of heterocyclic flavor molecules.

Oxidative degradation, particularly of lipids, is another significant contributing factor. The oxidation of unsaturated fatty acids generates hydroperoxides, which are unstable and readily decompose into a variety of reactive carbonyl compounds, including aldehydes and epoxy-alkenals. nih.gov These lipid-derived carbonyls can then react with amino acids in Strecker-type degradations, expanding the variety of pathways that can lead to the formation of Strecker aldehydes and other key intermediates. brewingforward.comnih.gov The interplay between lipid oxidation and the Maillard reaction can generate common products through analogous mechanisms, creating a complex web of reactions that ultimately results in the formation of compounds like this compound. nih.gov The rate and type of products formed during these degradation processes are highly dependent on factors such as temperature, time, and the presence of oxygen. researchgate.net

Emerging Research Frontiers in Cis 4,5 Dihydro 2,4,5 Trimethyloxazole Chemistry

Development of Novel Catalytic Systems for Dihydrooxazole Synthesis

The synthesis of the 4,5-dihydrooxazole (oxazoline) ring is a cornerstone of modern organic chemistry, with significant efforts dedicated to creating more efficient, selective, and milder catalytic systems. Traditional methods often rely on stoichiometric reagents or harsh conditions, prompting the search for innovative catalytic alternatives. windows.net

Recent breakthroughs include the use of Lewis acids as potent catalysts. For instance, Indium(III) triflate (In(OTf)₃) has been successfully employed in a novel protocol for synthesizing oxazolines from 3-amido oxetanes via a smooth intramolecular cyclization. researchgate.net This method represents a mild alternative to conventional non-catalytic cyclizations of β-hydroxy amides. windows.netresearchgate.net Similarly, Copper(II) triflate (Cu(OTf)₂) has proven effective in catalyzing the stereospecific isomerization of 3-amido-2-phenyl azetidines to yield chiral 2-oxazolines. mdpi.com

Beyond traditional Lewis acids, researchers are exploring hypervalent iodine compounds. Chiral triazole-substituted iodoarenes have been shown to catalyze the enantioselective oxidative cyclization of N-allyl carboxamides, producing highly enantioenriched oxazolines. organic-chemistry.org Electrocatalysis and photocatalysis are also emerging as powerful tools. An electrophotocatalytic method employing a trisaminocyclopropenium ion catalyst under visible light facilitates the regiodivergent aminooxygenation of aryl olefins to produce oxazolines with high chemo- and diastereoselectivity. organic-chemistry.org

The development of heterogeneous catalysts is another key area of focus, aiming for easier catalyst recovery and reuse. A microwave-assisted protocol has been developed that uses a recoverable heterogeneous catalyst for the rapid synthesis of chiral oxazolines from aryl nitriles and chiral β-amino alcohols, often under solvent-free conditions. rsc.org These advancements collectively push the boundaries of dihydrooxazole synthesis, offering greener, more efficient, and highly selective routes to these valuable heterocyclic structures.

Table 1: Comparison of Selected Novel Catalytic Systems for Dihydrooxazole (Oxazoline) Synthesis

Catalyst SystemSubstratesKey Features
In(OTf)₃3-Amido oxetanesMild conditions, intramolecular cyclization via oxetane (B1205548) ring-opening. researchgate.net
Cu(OTf)₂3-Amido-2-phenyl azetidinesStereospecific isomerization, effective for substrates with various functional groups. mdpi.com
Chiral IodoarenesN-allyl carboxamidesEnantioselective oxidative cyclization, construction of quaternary stereocenters. organic-chemistry.org
Trisaminocyclopropenium IonAryl olefinsElectrophotocatalytic, regiodivergent aminooxygenation. organic-chemistry.org
Heterogeneous CatalystAryl nitriles, β-amino alcoholsMicrowave-assisted, rapid, solvent-free conditions, recoverable catalyst. rsc.org

Advanced Applications in Materials Science and Polymer Chemistry

The dihydrooxazole moiety, particularly in the form of 2-substituted-2-oxazolines, serves as a crucial monomer for the synthesis of poly(2-oxazoline)s (POx), a versatile class of polymers with significant potential in materials science and biomedical applications. nih.govwikipedia.org These polymers are produced through a living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight, architecture, and end-group functionality. nih.govmdpi.com

POx polymers are often considered pseudo-polypeptides and exhibit a range of desirable properties, including biocompatibility, low immunogenicity, and high stability. sigmaaldrich.comnih.gov The properties of POx can be finely tuned by altering the substituent at the 2-position of the oxazoline (B21484) monomer. For example, poly(2-methyl-2-oxazoline) is highly hydrophilic, whereas polymers with longer alkyl side-chains, like poly(2-ethyl-2-oxazoline), can exhibit thermoresponsive behavior, which is highly sought after for "smart" materials. nih.govsigmaaldrich.com This tunability allows for the creation of polymers with specific lower critical solution temperatures (LCST), making them responsive to environmental temperature changes. nih.gov

The applications of POx-based materials are extensive:

Biomaterials and Drug Delivery: Their "stealth" behavior, similar to poly(ethylene glycol) (PEG), reduces protein interactions and immune system recognition, making them excellent candidates for drug delivery systems, polymer-protein conjugates, and nanomedicine platforms. nih.govsigmaaldrich.com They have been used to form micelles for the delivery of hydrophobic drugs and segmented copolymer networks for sustained drug release. nih.govnih.gov

Hydrogels: POx can be crosslinked to form hydrogels. For instance, copolymers of 2-methyl-2-oxazoline (B73545) and 2-(dec-9-enyl)-2-oxazoline can be functionalized with peptides to promote cell adhesion and subsequently crosslinked to create transparent hydrogels for tissue engineering. sigmaaldrich.com

Functional Surfaces: Surfaces coated with POx exhibit antifouling characteristics, resisting non-specific protein adsorption, a valuable property for medical implants and biosensors. mdpi.com

The ability to create complex polymer architectures, such as block copolymers and star polymers, further expands the functional landscape of POx materials, enabling the design of next-generation materials for advanced applications. nih.govnih.gov

Table 2: Properties and Applications of Selected Poly(2-oxazoline)s

Polymer NameMonomerKey PropertiesAdvanced Applications
Poly(2-methyl-2-oxazoline) (PMeOx)2-Methyl-2-oxazolineHigh hydrophilicity, biocompatibility, stealth behavior. nih.govmdpi.comDrug delivery carriers, antifouling surface coatings. nih.govmdpi.com
Poly(2-ethyl-2-oxazoline) (PEtOx)2-Ethyl-2-oxazolineThermoresponsive (LCST), biocompatible. sigmaaldrich.comnih.govSmart hydrogels, injectable drug delivery systems, tissue engineering scaffolds. sigmaaldrich.comnih.gov
Poly(2-isopropyl-2-oxazoline) (PiPrOx)2-Isopropyl-2-oxazolineThermoresponsive with LCST near body temperature. nih.govStimuli-responsive drug delivery systems. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

In line with the growing emphasis on green chemistry, significant research is being directed toward developing sustainable methods for synthesizing dihydrooxazoles. ijpsonline.com These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents. ijpsjournal.com

Key green strategies for dihydrooxazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique dramatically reduces reaction times and can improve yields while often eliminating the need for a solvent. rsc.orgijpsjournal.com The rapid, solvent-free synthesis of chiral oxazolines is a prime example of its successful application in this area. rsc.org

Use of Greener Solvents and Catalysts: Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been used as neutral, recyclable reaction media for the catalyst-free synthesis of 2-aryl-2-oxazolines. tandfonline.comejcmpr.com Furthermore, reactions are being developed that use water as a solvent or are performed under solvent-free conditions. ijpsjournal.comnih.gov

Catalyst-Free and One-Pot Reactions: Methodologies that eliminate the need for a catalyst or combine multiple synthetic steps into a single operation improve process efficiency and reduce waste. tandfonline.com For example, a one-pot protocol for synthesizing 2-oxazolines directly from carboxylic acids and amino alcohols has been developed using triflic acid, with water as the only byproduct. mdpi.com

Renewable Feedstocks: Efforts are underway to source the chemical precursors for oxazoline synthesis from renewable biomass rather than petrochemicals, aligning with the principles of a circular economy. researchgate.net

The integration of these synthetic strategies with flow chemistry represents a significant frontier. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. The application of flow chemistry has been shown to shorten reaction times and lower catalyst loadings for reactions involving oxazoline-containing ligands, demonstrating its potential for the efficient and sustainable production of dihydrooxazole derivatives. acs.org

Theoretical Prediction of Novel Reactivity and Structural Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like cis-4,5-Dihydro-2,4,5-trimethyloxazole. irjweb.com DFT calculations allow researchers to investigate molecular geometry, electronic structure, and reactivity without the need for laboratory experiments, thus accelerating the design of new molecules and reactions. researchgate.netmdpi.com

Key areas where theoretical predictions are advancing dihydrooxazole chemistry include:

Structural and Spectroscopic Analysis: DFT methods are used to calculate optimized molecular geometries and predict vibrational frequencies and chemical shifts, which can then be compared with experimental data from techniques like X-ray crystallography, IR, and NMR spectroscopy to confirm structures. irjweb.comresearchgate.net

Reactivity and Mechanistic Insights: By analyzing frontier molecular orbitals (HOMO-LUMO), researchers can predict the reactivity of dihydrooxazole derivatives and understand their behavior in chemical reactions. irjweb.com Molecular electrostatic potential (MEP) maps help identify sites susceptible to electrophilic and nucleophilic attack. irjweb.comresearchgate.net This knowledge is crucial for explaining observed regioselectivity in reactions and for designing new synthetic pathways. mdpi.com

Prediction of Novel Properties: Theoretical calculations can be used to predict the properties of yet-to-be-synthesized dihydrooxazole derivatives. This includes predicting their stability, electronic properties, and potential as ligands in asymmetric catalysis. For instance, DFT studies have been used to elucidate the role of π-π interactions in controlling enantioselectivity in reactions catalyzed by metal complexes of oxazoline-containing ligands. acs.org

These computational approaches provide a powerful complement to experimental work, offering deep mechanistic insights and guiding the rational design of new catalysts, materials, and synthetic methodologies based on the dihydrooxazole scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for cis-4,5-Dihydro-2,4,5-trimethyloxazole, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions under reflux conditions with catalysts like glacial acetic acid. For example, the synthesis of structurally similar (S)-diphenyl-4,5-dihydrooxazole derivatives achieved yields of 83.2–94.5% via a three-step process: (i) condensation of (S)-(+)-2-phenylglycinol with benzaldehyde derivatives, (ii) cyclization using DMSO as a solvent, and (iii) purification via recrystallization with ethanol-water mixtures . Key variables include solvent choice (e.g., absolute ethanol for improved solubility), reaction time (4–18 hours for complete cyclization), and acid catalysis to accelerate imine formation.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, in cis-isomers of analogous compounds, axial and equatorial proton orientations are distinguished via coupling constants (e.g., J=11.2HzJ = 11.2 \, \text{Hz} for axial protons) and NOESY interactions (e.g., proximity of H1 and H3 in cis-4,5-dimethyloxazolidinones) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. Purity (>99%) is confirmed via melting point analysis and chromatographic methods like GC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data when distinguishing cis/trans isomers of 4,5-dihydrooxazole derivatives?

  • Methodological Answer : Contradictions arise due to overlapping signals in 1H^1\text{H}-NMR. Advanced 2D NMR techniques (e.g., COSY, HSQC, and NOESY) clarify spatial relationships. For instance, NOESY interactions between H1 and H3 in cis-4,5-dimethyloxazolidinones confirm their axial proximity, while trans-isomers lack these cross-peaks . Computational modeling (e.g., density functional theory) can predict chemical shifts and coupling constants to validate experimental data .

Q. How does stereochemistry influence the biological activity or metabolic stability of this compound in pharmacological studies?

  • Methodological Answer : Stereochemistry impacts metabolic pathways. In veterinary studies of lomustine analogs, cis-4 metabolites showed lower plasma concentrations (40–65 ng/mL) compared to trans-4 (325–530 ng/mL), suggesting stereoselective metabolism . For oxazole derivatives, equatorial substituents may enhance metabolic stability by reducing steric hindrance in cytochrome P450 interactions. In vitro assays with liver microsomes and isotopic labeling (e.g., 13C^{13}\text{C}) can quantify metabolic turnover rates .

Q. What experimental designs are effective for studying the thermodynamic stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies are performed by exposing the compound to controlled stressors (e.g., 40–80°C, pH 1–9). High-performance liquid chromatography (HPLC) monitors degradation products, while differential scanning calorimetry (DSC) measures thermal transitions. For example, oxazole derivatives with electron-withdrawing groups (e.g., trimethyl substitution) exhibit higher thermal stability due to reduced ring strain, as evidenced by DSC melting points >150°C .

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